N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 402.495 g/mol. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core and various functional groups that contribute to its potential biological activity. It is primarily sourced from chemical suppliers specializing in research compounds, such as BenchChem and PubChem .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Specifically, it belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including potential applications in medicinal chemistry and drug development.
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions that may include:
The molecular structure of this compound can be represented by its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations:
InChI=1S/C21H30N4O4/c1-23-19-16(20(27)24(2)21(23)28)14-17(25(19)12-7-13-29-3)18(26)22-11-10-15-8-5-4-6-9-15/h8,14H,4-7,9-13H2,1-3H3,(H,22,26)
CN1C2=C(C=C(N2CCCOC)C(=O)NCCC3=CCCCC3)C(=O)N(C1=O)C
The compound's structural data indicates the presence of multiple functional groups that may contribute to its reactivity and interaction with biological targets. The detailed structural analysis can provide insights into its potential mechanism of action and biological properties.
N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can participate in various chemical reactions typical for pyrimidine derivatives:
These reactions are essential for understanding how this compound might interact with other molecules in biological systems.
The mechanism of action for N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide likely involves:
Data on specific interactions and pathways would require experimental validation through pharmacological studies.
The physical properties of this compound include:
Key chemical properties include:
The compound's stability under various conditions (e.g., temperature and pH) is crucial for its application in research settings.
N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has potential scientific applications including:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: